molecular formula C5H7BN2O3 B15051727 2-(Methoxy-d3)pyrimidine-5-boronic acid

2-(Methoxy-d3)pyrimidine-5-boronic acid

Cat. No.: B15051727
M. Wt: 156.95 g/mol
InChI Key: YPWAJLGHACDYQS-FIBGUPNXSA-N
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Description

2-(Methoxy-d3)pyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C5H4D3BN2O3. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxy-d3)pyrimidine-5-boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy-d3)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the methoxy group.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Esters: Resulting from oxidation reactions.

    Substituted Pyrimidines: Formed through nucleophilic substitution of the methoxy group.

Scientific Research Applications

2-(Methoxy-d3)pyrimidine-5-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxy-d3)pyrimidine-5-boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The methoxy group on the pyrimidine ring can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

2-(Methoxy-d3)pyrimidine-5-boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its deuterium substitution, which can provide insights into reaction mechanisms and kinetic isotope effects in chemical reactions.

Properties

Molecular Formula

C5H7BN2O3

Molecular Weight

156.95 g/mol

IUPAC Name

[2-(trideuteriomethoxy)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C5H7BN2O3/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3/i1D3

InChI Key

YPWAJLGHACDYQS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=C(C=N1)B(O)O

Canonical SMILES

B(C1=CN=C(N=C1)OC)(O)O

Origin of Product

United States

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